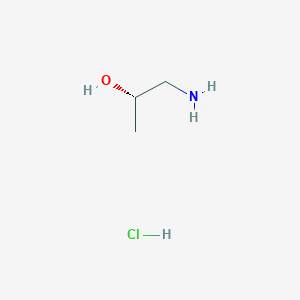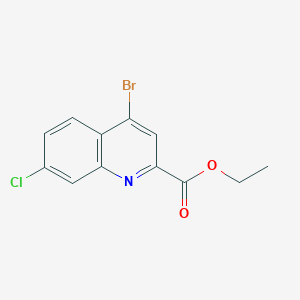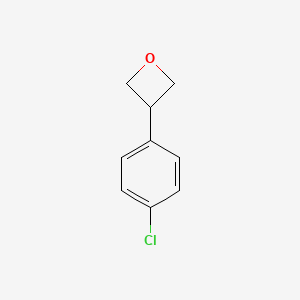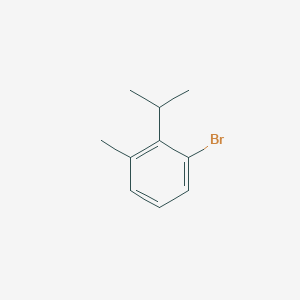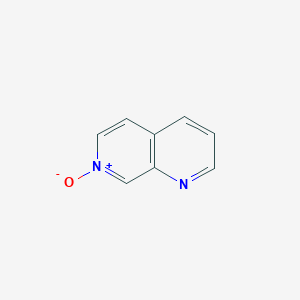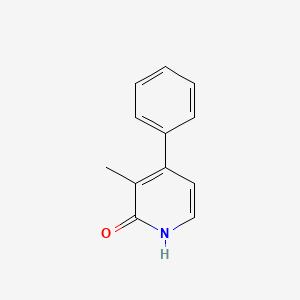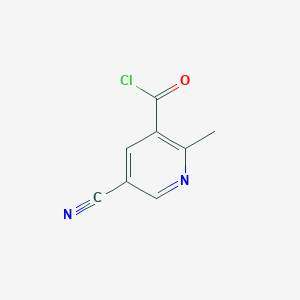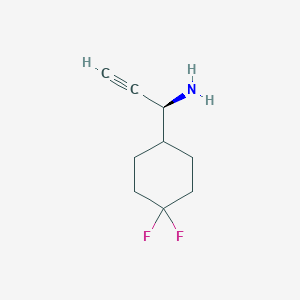
(S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and materials science. The presence of the difluorocyclohexyl group and the prop-2-yn-1-amine moiety suggests that this compound may exhibit unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine typically involves the following steps:
Formation of the Difluorocyclohexyl Group: This can be achieved through the fluorination of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Introduction of the Prop-2-yn-1-amine Moiety: This step may involve the reaction of a suitable alkyne precursor with an amine source under conditions such as palladium-catalyzed coupling or amination reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alkenes.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Exploration as a candidate for drug development due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which (S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine exerts its effects would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The difluorocyclohexyl group may enhance binding affinity or selectivity, while the prop-2-yn-1-amine moiety could participate in covalent interactions or hydrogen bonding.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(4-Fluorocyclohexyl)prop-2-yn-1-amine: Similar structure but with a single fluorine atom.
(S)-1-(4,4-Difluorocyclohexyl)ethan-1-amine: Similar structure but with an ethyl group instead of a prop-2-yn-1-amine moiety.
Uniqueness
(S)-1-(4,4-Difluorocyclohexyl)prop-2-yn-1-amine is unique due to the presence of both the difluorocyclohexyl group and the prop-2-yn-1-amine moiety. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C9H13F2N |
|---|---|
Poids moléculaire |
173.20 g/mol |
Nom IUPAC |
(1S)-1-(4,4-difluorocyclohexyl)prop-2-yn-1-amine |
InChI |
InChI=1S/C9H13F2N/c1-2-8(12)7-3-5-9(10,11)6-4-7/h1,7-8H,3-6,12H2/t8-/m1/s1 |
Clé InChI |
WCMGJVGPSBHGMQ-MRVPVSSYSA-N |
SMILES isomérique |
C#C[C@H](C1CCC(CC1)(F)F)N |
SMILES canonique |
C#CC(C1CCC(CC1)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


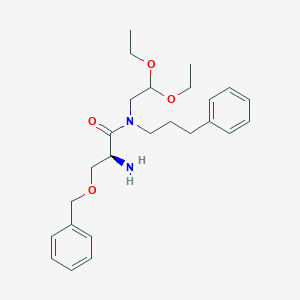

![2-(tert-Butyl) 8-ethyl 6-benzyl-9-oxa-2,6-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B12962211.png)
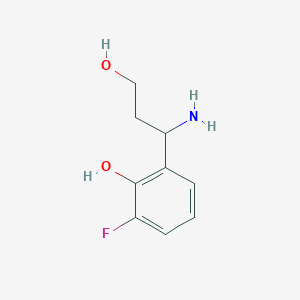
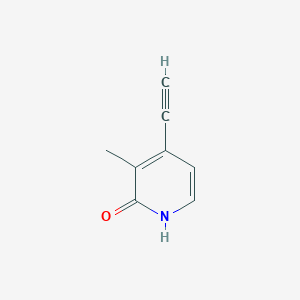
![rel-tert-Butyl ((1R,5S,7S)-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptan-6-yl)carbamate](/img/structure/B12962240.png)
